![molecular formula C12H8ClNO2S B2551730 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene CAS No. 33667-99-1](/img/structure/B2551730.png)
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C12H8ClNO2S and a molecular weight of 265.72 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene typically involves the reaction of 2-chlorothiophenol with 4-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chlorophenyl group can participate in binding interactions with proteins or other biomolecules .
Comparación Con Compuestos Similares
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene can be compared with similar compounds such as:
1-[(2-chlorophenyl)sulfanyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-[(2-bromophenyl)sulfanyl]-4-nitrobenzene: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and reactivity.
1-[(2-chlorophenyl)sulfanyl]-4-methylbenzene: The methyl group can alter the compound’s hydrophobicity and interactions with other molecules.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the 1-[(2-chlorophenyl)sulfanyl] scaffold.
Propiedades
IUPAC Name |
1-chloro-2-(4-nitrophenyl)sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVGIHOVENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

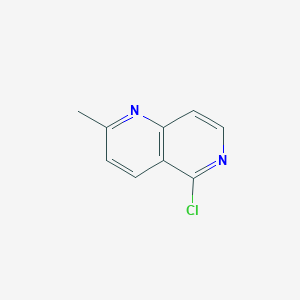
![1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2551651.png)
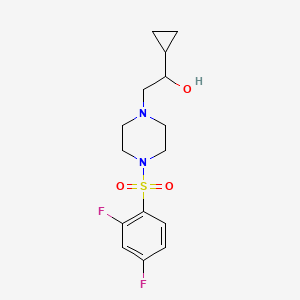
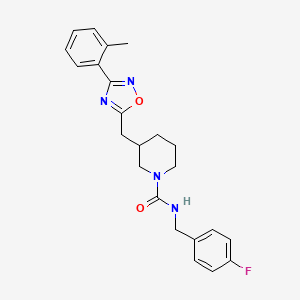
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
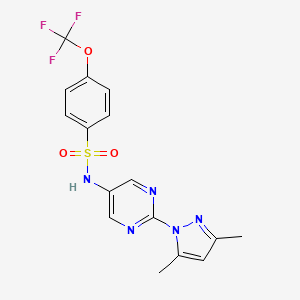
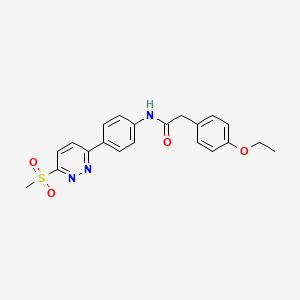
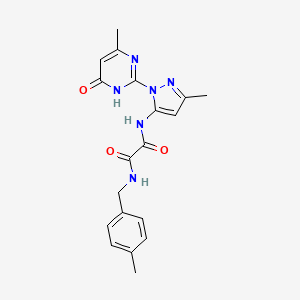
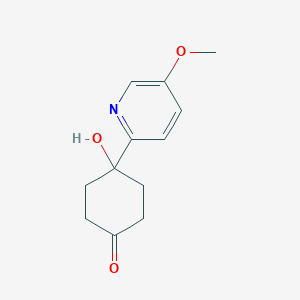

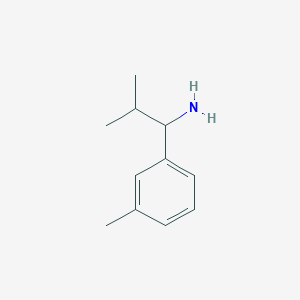
![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)
![8-cyclopentyl-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551669.png)
